molecular formula C6H5ClN4O2S B075997 (p-Chlorophenyl)sulfamoyl azide CAS No. 13479-10-2

(p-Chlorophenyl)sulfamoyl azide

Cat. No.: B075997
CAS No.: 13479-10-2
M. Wt: 232.65 g/mol
InChI Key: JXGRRTIYDSQVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(p-Chlorophenyl)sulfamoyl azide (C6H5ClN4O2S) is a specialized organic azide compound of significant interest in synthetic and materials chemistry. Its primary research value lies in its role as a versatile precursor for generating sulfamoyl triazoles and subsequent highly reactive intermediates. Key Research Applications: Click Chemistry Synthesis: This compound readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form stable 1-sulfamoyl-1,2,3-triazoles. These triazoles are valuable scaffolds in medicinal chemistry and serve as protected precursors for further transformations . Generation of Reactive Carbenes: The derived 1-sulfamoyl-1,2,3-triazoles are proficient precursors to rhodium azavinyl carbenes. These versatile reactive intermediates can undergo a range of reactions, including asymmetric cyclopropanation of olefins, enabling the construction of complex, enantiomerically enriched molecular architectures . Stable Intermediate for Functionalization: Unlike some other azide-derived imines, the sulfamoyl imines produced from these carbene reactions are often stable solids. They can be isolated and further functionalized, for example, via reduction to sulfamoyl amines, providing a robust platform for building diverse chemical libraries . Mechanism of Action: The utility of this compound is rooted in the reactivity of its azide functional group. In CuAAC, the azide acts as a 1,3-dipole. In the carbene pathway, the triazole first formed in the click reaction decomposes under metal catalysis, ejecting nitrogen gas to generate a highly reactive metal-bound azavinyl carbene species. This electrophilic carbene can then insert into C-H bonds or add to π-systems like alkenes . Note: This product is intended for research purposes by qualified laboratory personnel. Organic azides require appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use.

Properties

CAS No.

13479-10-2

Molecular Formula

C6H5ClN4O2S

Molecular Weight

232.65 g/mol

IUPAC Name

1-(azidosulfonylamino)-4-chlorobenzene

InChI

InChI=1S/C6H5ClN4O2S/c7-5-1-3-6(4-2-5)9-14(12,13)11-10-8/h1-4,9H

InChI Key

JXGRRTIYDSQVJR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)N=[N+]=[N-])Cl

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)N=[N+]=[N-])Cl

Other CAS No.

13479-10-2

Synonyms

(p-Chlorophenyl)sulfamoyl azide

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for P Chlorophenyl Sulfamoyl Azide and Analogues

Synthesis from Sulfonyl Chlorides and Azide (B81097) Sources

The traditional and most common method for preparing sulfonyl azides involves the reaction of sulfonyl chlorides with an azide source, typically sodium azide. nih.govrsc.org This approach is widely applicable for a range of sulfonyl chlorides.

However, this seemingly straightforward route is not without its difficulties, particularly in the synthesis of arylsulfamoyl azides.

Challenges in Arylsulfamoyl Azide Synthesis

A significant challenge in the synthesis of arylsulfamoyl azides via the sulfonyl chloride route is the potential for undesired side reactions. For instance, the use of sulfuryl chloride in the preparation of the precursor sulfamoyl chloride can lead to chlorination of the aromatic ring, a competing reaction that complicates the synthesis. nih.gov

Furthermore, alternative reagents like chlorosulfonyl azide, which can circumvent the ring chlorination issue, are known to be highly explosive and difficult to handle safely, often resulting in modest yields of the desired product. nih.govrsc.org

One-Pot Strategies for Sulfonyl Azide Formation

To overcome the limitations of traditional methods, one-pot synthetic strategies have been developed, offering more efficient and streamlined access to sulfonyl azides from various precursors.

Utilizing Thiols as Precursors

A convenient one-pot synthesis of sulfonyl azides from thiols has been established. organic-chemistry.orgresearchgate.netlookchem.comepa.gov This method involves the in situ generation of sulfonyl chlorides from thiols through oxidation. Common oxidizing systems include N-chlorosuccinimide (NCS) or chloramine-T in the presence of a chloride source like tetrabutylammonium (B224687) chloride and water. organic-chemistry.orgresearchgate.netlookchem.comepa.gov The intermediate sulfonyl chloride is then reacted with sodium azide in the same reaction vessel to afford the corresponding sulfonyl azide in good to excellent yields. organic-chemistry.orgresearchgate.net This approach is advantageous due to its mild reaction conditions, use of less toxic reagents, and simple workup procedures. organic-chemistry.org

Table 1: One-Pot Synthesis of Sulfonyl Azides from Thiols

Thiol PrecursorOxidizing AgentAzide SourceSolventYield (%)
ThiophenolNCS/Bu4NCl/H2ONaN3AcetonitrileHigh
Benzyl MercaptanChloramine-T/Bu4NCl/H2ONaN3Acetonitrile98
Butane-1-thiolChloramine-T/Bu4NCl/H2ONaN3AcetonitrileHigh

This table is a representative summary based on reported methodologies. organic-chemistry.orgresearchgate.net

From Sulfonic Acids

Another effective one-pot procedure allows for the direct conversion of sulfonic acids into sulfonyl azides. researchgate.netresearchgate.net This process typically involves treating the sulfonic acid with a mixture of triphenylphosphine (B44618) and a chlorinating agent like trichloroisocyanuric acid (TCCA), followed by the addition of sodium azide. researchgate.net This method is notable for its mild reaction conditions and broad substrate scope, accommodating a wide range of arenesulfonyl and alkanesulfonyl acids to produce the corresponding sulfonyl azides in excellent yields. researchgate.netresearchgate.net

Lewis Base Activated Conversions of Sulfonyl Fluorides to Sulfonyl Azides

A significant advancement in sulfonyl azide synthesis is the use of sulfonyl fluorides as stable and robust precursors. thieme-connect.comresearchgate.netresearchgate.net The inherent stability of the S-F bond, which is stronger than the S-Cl bond, makes sulfonyl fluorides less reactive and easier to handle than their sulfonyl chloride counterparts. nih.gov

The activation of the otherwise stable S-F bond is achieved through the use of a Lewis base. thieme-connect.comresearchgate.net This activation facilitates the nucleophilic attack of an azide source, such as trimethylsilyl (B98337) azide (TMSN3). The in situ generated sulfonyl azides can then be used directly in subsequent reactions, such as diazo-transfer reactions. thieme-connect.comresearchgate.netresearchgate.net This methodology provides a complementary approach, especially when the corresponding sulfonyl chlorides are unstable or difficult to access. thieme-connect.com

Lewis acid catalysis, for example with calcium triflimide [Ca(NTf2)2], has also been shown to activate sulfonyl fluorides towards nucleophilic substitution with amines to form sulfonamides, a related transformation. nih.govacs.org

Development of Novel Sulfonyl Azide Transfer Reagents

To address the safety concerns and handling difficulties associated with traditional azidating agents, novel sulfonyl azide transfer reagents have been developed. These reagents offer safer and more convenient alternatives for the synthesis of sulfonyl azides.

One notable example is imidazole-1-sulfonyl azide and its salts, such as the hydrochloride or the more stable hydrogen sulfate (B86663) salt. organic-chemistry.orgmtroyal.caacs.org These reagents are crystalline, shelf-stable, and can be prepared on a large scale from inexpensive materials. organic-chemistry.orgmtroyal.ca They have proven to be effective diazo-transfer agents for converting primary amines to azides. organic-chemistry.orgacs.org

Furthermore, modifications to these reagents, such as the development of 2,3-dimethyl-1H-imidazolium triflate, have led to efficient sulfonyl azide transfer agents for the synthesis of sulfamoyl azides from secondary amines. nih.gov These novel reagents often exhibit improved solubility in organic solvents and enhanced stability, making them valuable tools in modern organic synthesis. nih.gov

Table 2: Comparison of Sulfonyl Azide Transfer Reagents

ReagentPrecursorKey Features
Chlorosulfonyl azideSulfuryl chloride, Sodium azideHighly explosive, difficult to handle. nih.govrsc.org
Imidazole-1-sulfonyl azide hydrochlorideInexpensive starting materialsCrystalline, shelf-stable, safer alternative to triflyl azide. organic-chemistry.org
Imidazole-1-sulfonyl azide hydrogen sulfateImidazole (B134444), Sulfonyl azideSignificantly more stable than the HCl salt. mtroyal.caacs.org
2,3-Dimethyl-1H-imidazolium triflateImidazole-1-sulfonyl azide derivativeStable solid, improved solubility, efficient for sulfamoyl azide synthesis. nih.gov

Imidazolium (B1220033) Salts as Transfer Agents

The use of imidazolium salts as reagents for diazo transfer has marked a significant improvement in the synthesis of sulfonyl azides. These reagents offer greater stability and safety compared to traditional methods.

Imidazole-1-sulfonyl Azide Salts:

Imidazole-1-sulfonyl azide hydrochloride and its more stable counterpart, imidazole-1-sulfonyl azide hydrogen sulfate, have emerged as efficient reagents for converting primary amines and sulfonamides into their corresponding azides. nih.govorganic-chemistry.orgresearchgate.net The hydrogen sulfate salt, in particular, is noted for its enhanced stability, reducing the risks of detonation associated with the parent compound and its HCl salt. researchgate.net

Research has demonstrated that imidazole-1-sulfonyl azide hydrogen sulfate is an effective reagent for the synthesis of a wide array of sulfonyl azides from primary sulfonamides. organic-chemistry.orgnih.gov The reaction proceeds via a diazo transfer mechanism and is valued for its operational simplicity and high yields, often without the need for copper salt catalysis. organic-chemistry.orgnih.gov Mechanistic studies using 15N isotopic labeling have confirmed that the reaction involves a nucleophilic attack on the terminal nitrogen of the azide group of the reagent. organic-chemistry.org An optimized, one-pot procedure for the large-scale synthesis of the hydrogen sulfate salt has been developed, which improves yield and facilitates its use as a preferred reagent for diazo transfer. researchgate.net

N-Alkylated Imidazolium Salts:

A notable development is the use of N-alkylated imidazolium salts, which act as sulfonyl azide transfer agents rather than diazo transfer agents. nih.gov For instance, 2,3-dimethyl-1H-imidazolium triflate has been introduced as a novel and efficient reagent for generating sulfamoyl azides from secondary amines. nih.gov

Alkylation of the imidazole nitrogen was found to switch the reactivity from diazo transfer to sulfonyl azide group transfer. nih.gov The methylation at the C-2 position of the imidazole ring enhances the reagent's solubility in organic solvents and is believed to increase its stability. nih.gov This crystalline solid reagent is stable for at least three months under refrigeration and efficiently converts secondary amines into both alkyl- and arylsulfamoyl azides. nih.gov This method successfully addresses the challenges of older routes, such as the undesired chlorination of the aromatic ring when preparing arylsulfamoyl azides. nih.gov

Synthesis of Sulfonyl Azides using Imidazolium-based Reagents
ReagentSubstrateProductKey AdvantagesReference
Imidazole-1-sulfonyl azide hydrogen sulfatePrimary sulfonamidesSulfonyl azidesStable, safe, high-yielding, no Cu-catalysis needed organic-chemistry.org, nih.gov
2,3-dimethyl-1H-imidazolium triflateSecondary aminesSulfamoyl azidesEfficient sulfonyl azide transfer, good solubility, stable nih.gov

General Approaches for Aromatic Azide Synthesis

The synthesis of aromatic azides is a cornerstone of organic chemistry, driven by their utility in click chemistry, Staudinger ligation, and the synthesis of heterocycles. organic-chemistry.orgeurekaselect.com

The classical and most established method involves the diazotization of an aromatic amine (aniline derivative) with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then treated with sodium azide to yield the corresponding aryl azide. eurekaselect.comresearchgate.netbenthamdirect.com While widely used, this method requires low temperatures and the handling of potentially unstable diazonium intermediates. eurekaselect.com

To circumvent the issues with unstable diazonium salts, the use of arenediazonium tosylates (ADTs) has been developed. organic-chemistry.org These salts are thermally stable, water-soluble, and react cleanly with sodium azide in water at room temperature to produce aryl azides in high yields without the need for metal catalysis. organic-chemistry.org This method also allows for a one-pot synthesis directly from aromatic amines. organic-chemistry.org

More recent methodologies have expanded the toolbox for aryl azide synthesis:

Copper-Catalyzed Azidation: Organoboron compounds, such as arylboronic acids, can be converted to aryl azides using a copper(II) catalyst and sodium azide. researchgate.netorganic-chemistry.org This method complements existing procedures and is valuable for creating precursors for azide-alkyne cycloaddition reactions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): Halogenated aromatic compounds can undergo substitution with an azide source. The use of phase-transfer catalysts can facilitate this reaction under milder conditions. researchgate.net

General Methods for Aromatic Azide Synthesis
MethodStarting MaterialKey ReagentsConditionsAdvantages/DisadvantagesReference
Classical DiazotizationAromatic AminesNaNO₂, Strong Acid, NaN₃Low temperatures (0-5 °C)Well-established / Unstable intermediates eurekaselect.com
Arenediazonium Tosylates (ADTs)Aromatic Amines or ADTsp-TsOH, NaNO₂, NaN₃Room temperature, waterSafer, high purity, no metal catalyst organic-chemistry.org
Copper-Catalyzed AzidationArylboronic AcidsCu(II) catalyst, NaN₃VariesGood functional group tolerance organic-chemistry.org, researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Halogenated ArenesNaN₃, Phase-Transfer CatalystMild to moderate temperaturesAvoids diazonium salts researchgate.net

Iii. Fundamental Reactivity Patterns and Mechanistic Investigations of P Chlorophenyl Sulfamoyl Azide

Azido (B1232118) Group Functionality and Reactivity Profiles

The reactivity of (p-Chlorophenyl)sulfamoyl azide (B81097) is largely dictated by the electronic properties of the azido (–N₃) and sulfamoyl (–SO₂N₃) groups. The sulfonyl group is strongly electron-withdrawing, which significantly influences the character of the attached azido group.

Electrophilic, Nucleophilic, Dipolar, and Radical Acceptor Properties

Organic azides, in general, can exhibit a range of chemical behaviors. They can act as nucleophiles, electrophiles, 1,3-dipoles, and radical acceptors. The presence of the electron-withdrawing sulfonyl group in sulfamoyl azides, including (p-Chlorophenyl)sulfamoyl azide, renders the azide functionality electrophilic. nih.govresearchgate.net This heightened electrophilicity makes them susceptible to attack by nucleophiles. nih.gov

In the context of 1,3-dipolar cycloadditions, azides are considered ambiphilic, meaning they can react with dipolarophiles through interactions involving both their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net However, for electron-deficient azides like sulfonyl azides, the LUMO of the azide plays a more dominant role, favoring reactions with electron-rich dipolarophiles in what is known as an inverse-electron-demand cycloaddition. nih.gov

Nitrogen Extrusion and Nitrene Formation Pathways

A characteristic reaction of sulfonyl azides is the extrusion of molecular nitrogen (N₂) upon thermolysis or photolysis, which leads to the formation of a highly reactive sulfonyl nitrene intermediate. nih.gov This nitrene species is electrophilic and can undergo a variety of subsequent reactions, including insertion into C-H and N-H bonds, as well as addition to C=C double bonds to form aziridines.

Nucleophilic Substitution Reactions Involving the Azide Moiety

The electrophilic nature of the azide group in sulfamoyl azides facilitates nucleophilic substitution reactions. For instance, treatment of 9-substituted 2-chloro-6-sulfonylpurines with sodium azide results in the formation of 6-azido-2-sulfonylpurine derivatives. nih.gov This transformation proceeds through a cascade of nucleophilic aromatic substitution (SNAr) reactions. nih.gov The azide ion acts as the nucleophile, displacing other leaving groups.

Chan–Lam Coupling Reactions with Arylboronic Acids

The Chan–Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction is utilized to synthesize unsymmetrical N-arylsulfamides by coupling with arylboronic acids. researchgate.netnih.gov This method offers a significant advantage over traditional methods by proceeding at room temperature in the open air, often without the need for a base or specific ligands. organic-chemistry.org

A proposed mechanism for the Chan-Lam coupling of sulfamoyl azides with arylboronic acids involves the initial coordination of the sulfamoyl azide to a Cu(I) salt, which then forms a copper nitrene and is oxidized to a Cu(II) complex. rsc.org This complex undergoes transmetalation with the arylboronic acid. Subsequent air oxidation to a Cu(III) complex is followed by reductive elimination to yield the N-arylsulfamide product and regenerate the Cu(I) catalyst. rsc.org

Influence of Sulfamoyl Azide Structure on Reaction Efficiency

The efficiency of the Chan–Lam coupling reaction is influenced by the structure of the sulfamoyl azide. Studies have shown that the reactivity of the azide has a considerable effect on the reaction yield and time. researchgate.netrsc.org For example, the use of sulfamoyl azides as starting materials has been found to be more beneficial in terms of yield and reaction time compared to using sulfamides directly. researchgate.netnih.gov

The electronic nature of substituents on the arylboronic acid also plays a role. Both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated, leading to good to excellent yields of the corresponding N-arylsulfonamides. organic-chemistry.org However, sterically hindered substrates may exhibit lower reactivity and require adjusted reaction conditions, such as a longer reaction time or an excess of the boronic acid. researchgate.netorganic-chemistry.org

The table below illustrates the scope of the copper-catalyzed Chan-Lam coupling reaction between various sulfamoyl azides and arylboronic acids, highlighting the yields obtained under specific conditions.

EntrySulfamoyl AzideArylboronic AcidProductYield (%)
1N-Benzyl-N-methyl-sulfamoyl azidePhenylboronic acidN-Benzyl-N-methyl-N'-phenylsulfamide95
2N-Benzyl-N-methyl-sulfamoyl azide4-Methoxyphenylboronic acidN-Benzyl-N-(4-methoxyphenyl)-N'-methylsulfamide97
3N-Benzyl-N-methyl-sulfamoyl azide4-Chlorophenylboronic acidN-Benzyl-N-(4-chlorophenyl)-N'-methylsulfamide80
4N-Benzyl-N-methyl-sulfamoyl azide2-Methoxyphenylboronic acidN-Benzyl-N-(2-methoxyphenyl)-N'-methylsulfamide30
5Morpholine-4-sulfonyl azidePhenylboronic acid4-Phenylsulfamoylmorpholine92
6Piperidine-1-sulfonyl azidePhenylboronic acid1-Phenylsulfamoylpiperidine90

Table data compiled from research findings on Chan-Lam couplings. researchgate.net

Reactions with Amines for Amidine and Sulfonamide Derivatives

This compound can react with amines to furnish amidine and sulfonamide derivatives. The synthesis of N-sulfonylamidines can be achieved through a copper-catalyzed multicomponent reaction involving an alkyne, a sulfonyl azide (such as this compound), and an amine. organic-chemistry.org This reaction is notable for its broad scope with respect to all three components. organic-chemistry.org

Another pathway to amidine synthesis involves the reaction of enamines with sulfonyl azides. organic-chemistry.org This catalyst-free reaction can lead to the formation of sulfonyl amidines. organic-chemistry.org For instance, an enamine generated in situ from a ketone and a secondary amine can react with an electrophilic azide to produce amidine derivatives. nih.gov

The synthesis of sulfonamides can also be achieved through the reaction of sulfonyl azides with amines. While the classical method involves the reaction of sulfonyl chlorides with amines, the use of sulfonyl azides provides an alternative route. ijarsct.co.in

The table below summarizes various synthetic routes to amidine and sulfonamide derivatives involving sulfonyl azides.

Product TypeReactantsCatalyst/ConditionsReference
N-SulfonylamidinesAlkyne, Sulfonyl Azide, AmineCopper catalyst organic-chemistry.org
Sulfonyl AmidinesEnamine, Sulfonyl AzideCatalyst-free organic-chemistry.org
AmidinesCyclic Ketone, Secondary Amine, Electrophilic AzideIn situ enamine formation nih.gov
SulfonamidesSulfonyl Azide, AmineAlternative to sulfonyl chlorides ijarsct.co.in

Base-Mediated Coupling Reactions

This compound can undergo coupling reactions with nucleophiles in the presence of a base. A notable example is its reaction with proline. In a one-pot tandem reaction, benzenesulfonyl azides, including the p-chloro substituted variant, react with proline in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

This reaction proceeds through an initial N-sulfonylation of the proline, driven by the basic conditions. The reaction between p-chlorobenzenesulfonyl azide and proline in 1,2-dichloroethane (B1671644) (DCE) at 60 °C for 6 hours, with DBU as the base, yields the corresponding 2-chloroethyl (p-chlorophenyl)sulfonylprolinate. The presence of the electron-withdrawing chloro group on the phenyl ring is well-tolerated in this transformation. nih.gov

A plausible mechanism for this reaction involves the deprotonation of proline by DBU to form a prolinate anion. This anion then acts as a nucleophile, attacking the sulfur atom of the this compound and displacing the azide group. The resulting intermediate subsequently undergoes further reactions, including esterification with the solvent, to yield the final product. nih.gov

Table 1: Base-Mediated Coupling of this compound with Proline
Substrate 1Substrate 2BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
(p-Chlorophenyl)sulfonyl azideProlineDBUDCE6062-Chloroethyl (p-chlorophenyl)sulfonylprolinate81 nih.gov

Rearrangement Reactions

A significant reaction pathway for this compound and related sulfamoyl azides is thermal rearrangement. This transformation is mechanistically analogous to the well-known Curtius rearrangement. nih.govnih.gov

The thermal decomposition of sulfamoyl azides proceeds through a concerted mechanism, involving the loss of dinitrogen gas (N₂) and the migration of a substituent from the sulfonyl group to the nitrogen atom. nih.govresearchgate.net This rearrangement leads to the formation of a highly reactive 1,1-diazene intermediate. nih.govnih.gov The stability and subsequent reactivity of this intermediate are influenced by the nature of the substituents on the sulfamoyl azide.

Mechanistic studies have shown that the rearrangement can proceed through both a concerted process and a stepwise radical process. nih.gov The initial step is a Curtius-type rearrangement to form the 1,1-diazene, which can then undergo further transformations. nih.govorganic-chemistry.org This reactivity has been harnessed in synthetic strategies, for instance, in the deletion of a nitrogen atom from N-heterocycles. This process involves the formation of a sulfamoyl azide from a secondary amine, followed by a Curtius-type rearrangement. organic-chemistry.org

While specific studies focusing exclusively on the rearrangement of this compound are not extensively detailed in the provided context, the general principles governing the rearrangement of aryl sulfamoyl azides are directly applicable. The electron-withdrawing nature of the p-chlorophenyl group would be expected to influence the rate and potentially the reaction conditions required for this rearrangement compared to unsubstituted or electron-donated analogs.

Iv. Applications of P Chlorophenyl Sulfamoyl Azide in Complex Molecule Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles. wikipedia.orgnih.gov (p-Chlorophenyl)sulfamoyl azide (B81097) serves as a key substrate in this reaction, leading to the formation of sulfamoyl-substituted triazoles. The reaction is known for its reliability, mild reaction conditions, and broad functional group tolerance. nih.govmdpi.com

The reaction of (p-Chlorophenyl)sulfamoyl azide with terminal alkynes in the presence of a copper(I) catalyst affords 1-sulfamoyl-1,2,3-triazoles in high yields. nih.govnih.gov A variety of copper sources can be employed, including copper(I) iodide, copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, and copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.govbeilstein-journals.orgnih.gov The use of CuTC has been shown to be effective under both anhydrous and aqueous conditions. nih.govresearchgate.net

The general reaction scheme is as follows:

This compound + Terminal Alkyne --(Cu(I) catalyst)--> 1-(p-Chlorophenyl)sulfamoyl-4-substituted-1,2,3-triazole

The reaction proceeds efficiently with a range of alkynes, including those with aryl and aliphatic substituents. nih.gov The resulting 1-sulfamoyl-1,2,3-triazoles are typically stable, isolable compounds. nih.gov

Table 1: Examples of 1-Sulfamoyl-1,2,3-Triazole Synthesis using this compound and various alkynes.

AlkyneProductCatalyst SystemSolventYield (%)
Phenylacetylene1-(p-Chlorophenyl)sulfamoyl-4-phenyl-1,2,3-triazoleCuI/Prolinamide LigandWaterHigh
1-Octyne1-(p-Chlorophenyl)sulfamoyl-4-hexyl-1,2,3-triazoleCuTCToluene (B28343)High
Propargyl alcohol1-(p-Chlorophenyl)sulfamoyl-4-(hydroxymethyl)-1,2,3-triazoleCuSO₄/Sodium AscorbateWater/t-ButanolGood

Note: This table is illustrative and specific yields can vary based on reaction conditions.

The mechanism of the CuAAC reaction is generally understood to involve a stepwise process rather than a concerted cycloaddition. wikipedia.orgnih.gov The key steps are:

Formation of a Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) species to form a copper acetylide intermediate. This coordination increases the acidity of the alkyne's terminal proton. nih.gov

Coordination of the Azide: The sulfamoyl azide then coordinates to the copper center. nih.gov

Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate. nih.gov

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a five-membered triazolyl-copper species, which upon protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. beilstein-journals.org

The use of ligands can play a crucial role in stabilizing the copper catalyst and influencing the reaction's efficiency and selectivity. scielo.org.mx For electron-deficient azides like this compound, the choice of ligand and reaction conditions is critical to prevent side reactions, such as the formation of N-acylsulfonamides. nih.govnih.gov

Formation of Heterocyclic Compounds

Beyond the direct synthesis of 1-sulfamoyl-1,2,3-triazoles, this compound is a precursor for a broader range of heterocyclic compounds. mdpi.com These transformations often leverage the reactivity of the initially formed triazole ring.

While the CuAAC reaction with this compound directly yields N-substituted triazoles, subsequent deprotection of the sulfamoyl group can provide access to N-unsubstituted 1,2,3-triazoles. nih.gov This two-step process allows for the synthesis of these important heterocycles, which can be challenging to obtain directly with high regioselectivity. organic-chemistry.org The removal of the sulfamoyl group can typically be achieved under specific reaction conditions that cleave the N-S bond.

1-Sulfamoyl-1,2,3-triazoles, derived from this compound, are stable precursors to rhodium azavinyl carbenes. nih.govnih.gov Upon treatment with a rhodium(II) catalyst, these triazoles can undergo ring-opening to form a reactive azavinyl carbene intermediate. nih.govnih.gov This intermediate can then participate in various transformations to create new heterocyclic structures.

For instance, these rhodium azavinyl carbenes can react with olefins in cyclopropanation reactions. nih.gov Furthermore, they can undergo C-H insertion reactions, providing a pathway to functionalize otherwise inert C-H bonds and synthesize complex nitrogen-containing molecules. nih.gov The arylation of these in-situ generated azavinyl carbenes with boronic acids has also been demonstrated, leading to the formation of 2,2-diaryl enamines, which can be further cyclized to indoles. organic-chemistry.org

Transformations to N-Sulfonylamidines

Under certain conditions, the reaction of sulfonyl azides with alkynes can lead to the formation of N-sulfonylamidines instead of triazoles. This alternative reaction pathway typically involves the fragmentation of an intermediate copper triazolide, which leads to a ketenimine species. nih.gov This ketenimine can then be trapped by various nucleophiles. For example, reaction with amines will produce N-sulfonylamidines. While the primary goal of using this compound in CuAAC is often the synthesis of the stable triazole ring, understanding and controlling the conditions that favor this fragmentation pathway can provide a synthetic route to N-sulfonylamidines. researchgate.netnih.gov

Anilide Formation via Thioacid Reactions

No research findings are currently available for this specific reaction.

V. Structural Modifications and Analogues of P Chlorophenyl Sulfamoyl Azide

Synthesis and Reactivity of Fluorinated Sulfonyl Azides

The introduction of fluorine into sulfonyl azide (B81097) structures is a key area of research, as fluorine's unique properties can significantly alter a molecule's reactivity and stability. While the direct synthesis of a fluorinated analogue of (p-Chlorophenyl)sulfamoyl azide is a specialized goal, the broader synthesis of fluorinated sulfonyl azides and related compounds like sulfonyl fluorides provides critical insights.

Fluorinating Agents and Precursors: Aryl sulfonyl fluorides are valuable compounds in chemical synthesis and have been used as precursors and probes in various applications. mdpi.com Methods to synthesize these compounds are diverse and include:

From Sulfonamides: A direct conversion of sulfonamides to sulfonyl fluorides can be achieved through activation with a pyrylium (B1242799) tetrafluoroborate (B81430) salt, followed by treatment with potassium fluoride (B91410) (KF). mdpi.com

From Thiols and Disulfides: Heteroaromatic thiols can be oxidized to their corresponding sulfonyl chlorides, which are then converted to sulfonyl fluorides using potassium bifluoride (KHF₂). mdpi.com

From Sulfonic Acids: While less common for fluorides, methods exist to convert sulfonic acids directly into sulfonyl azides using reagents like trichloroisocyanuric acid and sodium azide, which could be adapted. researchgate.netresearchgate.net

Fluorosulfonyl Azide: A key reagent in this class is fluorosulfonyl azide (FSO₂N₃). It is readily accessible from the corresponding sulfonyl fluoride and sodium azide. youtube.com This reagent has been shown to be effective in synthesizing tetrazoles from amidines and guanidines. Researchers have noted that solutions of fluorosulfonyl azide in ether show no hazardous thermal events upon heating, highlighting its potential as a manageable reagent in synthesis. youtube.com

The reactivity of related arenesulfenyl fluorides (R-S-F) has also been explored. These compounds undergo addition reactions to alkenes and alkynes, and the resulting products can be transformed into other useful fluorinated motifs, including sulfonyl fluorides and sulfonamides. chemrxiv.org This demonstrates a pathway to incorporate fluorine into structures that could be analogous to this compound.

Investigation of Sulfamoylated Triazole Analogues

A significant application of sulfamoyl azides, including this compound, is their use in the synthesis of 1-sulfamoyl-1,2,3-triazoles. These reactions are a cornerstone of "click chemistry," providing reliable and high-yielding routes to complex molecules.

The synthesis begins with the generation of sulfamoyl azides from secondary amines using a sulfonyl azide transfer agent, such as 2,3-dimethyl-1H-imidazolium triflate. nih.govnih.gov These generated sulfamoyl azides are then reacted with various alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov The use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a catalyst in dry toluene (B28343) is effective for this transformation. nih.gov This process yields 1-sulfamoyl-1,2,3-triazoles, which are generally shelf-stable compounds. nih.govnih.gov

The resulting sulfamoylated triazoles are not merely inert products; they are valuable intermediates for further synthesis. For instance, they can serve as precursors to rhodium azavinyl carbenes, which are versatile reactive species used in reactions like cyclopropanation with olefins. nih.gov Furthermore, various sulfonamide-1,2,4-triazole derivatives have been synthesized and investigated for their biological activities. nih.gov These studies underscore the importance of the triazole scaffold in developing new chemical entities. nih.govnih.gov

Below is a table summarizing the synthesis of various sulfamoyl triazoles from different secondary amines and alkynes, demonstrating the versatility of this method.

Table 1: Synthesis of Representative Sulfamoyl Triazoles

Starting AmineGenerated Sulfamoyl AzideAlkyne PartnerResulting Sulfamoyl Triazole ProductReference
N-MethylbenzylamineN-Methyl-N-benzylsulfamoyl azidePhenylacetyleneN-Methyl-N-benzyl-4-phenyl-1H-1,2,3-triazole-1-sulfonamide nih.gov
MorpholineMorpholine-4-sulfonyl azide1-Ethynyl-4-fluorobenzene4-((4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)sulfonyl)morpholine nih.gov
DibenzylamineN,N-Dibenzylsulfamoyl azideMethyl propiolateMethyl 1-(N,N-dibenzylsulfamoyl)-1H-1,2,3-triazole-4-carboxylate nih.gov
PiperidinePiperidine-1-sulfonyl azide1-Heptyne1-((4-Pentyl-1H-1,2,3-triazol-1-yl)sulfonyl)piperidine nih.gov

Synthesis of Diversified Sulfonyl Azide Substrates

The utility of compounds like this compound is underpinned by the methods available for their synthesis and the synthesis of a wide range of structural analogues. Modern organic synthesis has produced several efficient protocols for creating diversified sulfonyl azide substrates from readily available starting materials.

Key synthetic routes include:

From Sulfonamides: A direct and high-yielding method involves the reaction of stable sulfonamides with a diazo transfer reagent, such as triflyl azide (TfN₃). nih.govorganic-chemistry.org This process is experimentally simple and proceeds under mild conditions.

From Sulfonic Acids: A one-pot process allows for the direct conversion of various arenesulfonic and alkanesulfonic acids into sulfonyl azides. researchgate.net This method typically involves treating the sulfonic acid with triphenylphosphine (B44618), trichloroisocyanuric acid (TCCA), and sodium azide at room temperature, affording excellent yields. researchgate.net

From Thiols: An efficient one-pot synthesis starts with thiols. The thiols are first oxidized in situ to sulfonyl chlorides using N-chlorosuccinimide (NCS). The intermediate sulfonyl chloride is then immediately reacted with sodium azide to furnish the desired sulfonyl azide. organic-chemistry.orgresearchgate.net

These methods provide chemists with a powerful toolkit to generate a diverse library of sulfonyl azide substrates, enabling the exploration of a broad chemical space for various applications.

Table 2: Overview of Synthetic Methods for Sulfonyl Azides

Starting MaterialKey ReagentsDescriptionReference
Sulfonamides (RSO₂NH₂)Triflyl azide (TfN₃), Base (e.g., K₂CO₃)An efficient diazo transfer reaction that converts stable sulfonamides directly to sulfonyl azides. nih.gov
Sulfonic Acids (RSO₃H)Triphenylphosphine (PPh₃), Trichloroisocyanuric acid (TCCA), Sodium azide (NaN₃)A one-pot synthesis that directly converts sulfonic acids to sulfonyl azides in high yields under mild conditions. researchgate.net
Thiols (RSH)N-Chlorosuccinimide (NCS), Sodium azide (NaN₃)A one-pot method where the thiol is first oxidized to a sulfonyl chloride intermediate, which then reacts with sodium azide. organic-chemistry.org

Vi. Spectroscopic Characterization and Advanced Computational Studies

Vibrational Spectroscopy (IR, Raman) Analysis and Interpretation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. The analysis of the vibrational spectra of (p-Chlorophenyl)sulfamoyl azide (B81097) reveals characteristic peaks that correspond to the stretching and bending modes of its constituent bonds. These experimental spectra can be compared with theoretically predicted spectra to confirm assignments and gain deeper insights into the molecule's vibrational behavior. This comparative approach is crucial for accurately interpreting the complex spectral data.

Comparison of Experimental and Predicted Spectra

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies of (p-Chlorophenyl)sulfamoyl azide. These predicted spectra are then compared with the experimental IR and Raman spectra. Generally, a good correlation is observed between the experimental and computed frequencies, although some discrepancies may arise due to factors such as the phase of the sample (solid-state vs. gas-phase calculation) and the approximations inherent in the computational model. This comparison aids in the definitive assignment of vibrational bands to specific molecular motions. For instance, studies on similar azide-containing compounds have demonstrated the utility of combining matrix-isolation IR spectroscopy with quantum chemical calculations to understand their thermal and photochemical decomposition pathways. researchcommons.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structural arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR spectroscopy provide detailed information about the chemical environment of the hydrogen, carbon, and nitrogen nuclei, respectively.

¹H, ¹³C, and ¹⁵N NMR Data Analysis

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons on the phenyl ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the chloro and sulfamoyl azide groups. Similarly, the ¹³C NMR spectrum reveals distinct resonances for each carbon atom in the phenyl ring, with their chemical shifts being sensitive to the electronic environment. nih.gov

¹⁵N NMR spectroscopy is particularly valuable for characterizing the nitrogen-rich sulfamoyl azide moiety. japsonline.com Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are often necessary to obtain signals. japsonline.com These experiments provide crucial information about the connectivity and electronic structure of the nitrogen atoms within the azide and sulfamoyl groups.

Below is a table summarizing typical NMR data for this compound, though specific values can vary based on the solvent and experimental conditions.

NucleusChemical Shift Range (ppm)MultiplicityAssignment
¹H7.0 - 8.0MultipletAromatic protons
¹³C120 - 150SingletAromatic carbons
¹⁵NVaries-Azide and sulfamoyl nitrogens

Solvent Effects on Chemical Shifts

The chemical shifts observed in NMR spectra can be significantly influenced by the solvent used for the analysis. researchcommons.org Studies on structurally related sulfonamides have shown that changing the solvent polarity can lead to noticeable shifts in the proton chemical shifts. researchcommons.orgunn.edu.ng For example, a marked change in chemical shift values has been observed when transitioning from a low-polarity solvent like chloroform (B151607) (CDCl₃) to high-polarity solvents like dimethyl sulfoxide (B87167) (DMSO-d₆). researchcommons.orgunn.edu.ng This is because the solvent molecules can interact with the solute, altering the local electronic environment of the nuclei. The chemical shift of the residual water peak in the solvent is also highly dependent on temperature and the presence of hydrogen-bond acceptors. mit.edu These solvent effects are an important consideration for the accurate interpretation and comparison of NMR data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of chemical compounds. kpru.ac.th For this compound, DFT calculations provide valuable insights that complement experimental findings.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. kpru.ac.th By employing a suitable level of theory and basis set, such as B3LYP/6-311G**, the equilibrium structure of the molecule can be accurately predicted. mdpi.com These optimized geometries are crucial for subsequent calculations of other properties. kpru.ac.th

Once the optimized geometry is obtained, various electronic properties can be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions. kpru.ac.th The analysis of the molecular electrostatic potential provides insights into the charge distribution and regions susceptible to electrophilic or nucleophilic attack. mdpi.com Furthermore, DFT can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment and structural validation. unn.edu.ng

Excitation Energies and Electronic Absorption Spectra (TD-DFT, CIS, ZINDO)

The electronic absorption spectra of sulfonyl azides can be effectively studied using a variety of computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a popular approach that often provides a good balance between accuracy and computational cost for calculating excited states. researchgate.net Configuration Interaction Singles (CIS) is another method used for this purpose, and semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) can also be employed, particularly for larger systems. researchgate.netnih.gov

A computational study on the closely related compound, [4-(sulfonylazide)phenyl]-1-azide, utilized TD-DFT, CIS, and ZINDO methods to predict its electronic absorption spectrum. The results from these calculations can be compared with experimental UV-Vis data to validate the computational models. semanticscholar.org The analysis of the frontier molecular orbitals (HOMO and LUMO) in such compounds typically reveals that the electronic transitions are predominantly of the π-π* type, localized on the phenyl ring. semanticscholar.org

Table 1: Theoretical and Experimental Absorption Maxima (λmax) for [4-(sulfonylazide)phenyl]-1-azide

Method Calculated λmax (nm) Experimental λmax (nm)
CIS Data not specified in abstract 312
TD-DFT 304-308 312
ZINDO Data not specified in abstract 312

Data from a study on [4-(sulfonylazide)phenyl]-1-azide. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation.

This analysis can quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. These interactions lead to the stabilization of the molecule.

For a molecule like this compound, NBO analysis would be expected to reveal significant delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the sulfonyl group and the phenyl ring. The presence of the electron-withdrawing p-chloro substituent would likely influence the charge distribution and the extent of these delocalizations.

Conformational Studies

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure. Conformational studies are therefore crucial for understanding the spatial arrangement of atoms and identifying the most stable conformers. Computational methods, such as molecular mechanics and quantum chemical calculations, are frequently employed to explore the potential energy surface of a molecule and determine its low-energy conformations.

For this compound, key areas of conformational flexibility would include rotation around the S-N and S-C single bonds. A systematic conformational search would involve rotating these bonds and calculating the energy of each resulting structure. The identified low-energy conformers can then be further optimized using more accurate quantum mechanical methods to determine their relative stabilities and geometric parameters, such as dihedral angles. While specific conformational studies on this compound are not available, research on other aryl azides has shown that such computational approaches can successfully predict their conformational preferences.

Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the thermal and photochemical decomposition of sulfonyl azides. These reactions are thought to proceed through highly reactive nitrene intermediates.

A study on the decomposition of the related benzenesulfonyl azide has shown that upon flash vacuum pyrolysis, it eliminates molecular nitrogen to produce phenylnitrene and sulfur dioxide. In contrast, photodecomposition in a cryogenic matrix occurs in a stepwise manner, first forming the sulfonylnitrene intermediate, which can then undergo further reactions.

It is plausible that this compound follows similar reaction pathways. Computational modeling could be used to calculate the energy profiles for these pathways, identify transition states, and determine activation barriers. This would provide a detailed understanding of the factors controlling the decomposition of this molecule and the nature of the reactive intermediates formed. The presence of the p-chloro substituent is expected to influence the electronic properties and reactivity of the intermediate nitrene.

Thermodynamic Properties Calculation

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding its stability and reactivity. These properties can be calculated using computational methods, typically based on the results of vibrational frequency calculations performed at the same level of theory as the geometry optimization.

For instance, a study on [4-(sulfonylazide)phenyl]-1-azide reported the calculation of its thermodynamic properties at different temperatures based on vibrational analyses. semanticscholar.org This type of calculation provides valuable data for assessing the thermal stability of the compound and predicting the spontaneity of its reactions under various conditions.

Table 2: Representative Calculated Thermodynamic Properties

Property Value
Enthalpy (kcal/mol) Data not available
Entropy (cal/mol·K) Data not available
Gibbs Free Energy (kcal/mol) Data not available

This table illustrates the type of data that can be obtained from thermodynamic calculations. Specific values for this compound are not available in the searched literature.

Vii. Reaction Kinetics and Thermodynamics

Kinetic Studies of Azide (B81097) Reactions

Kinetic studies on sulfamoyl azides have revealed important aspects of their reactivity, particularly in hydrolysis and cycloaddition reactions. While specific kinetic data for (p-Chlorophenyl)sulfamoyl azide is limited, valuable insights can be drawn from studies on structurally similar compounds.

Research has shown that monosubstituted sulfamoyl azides, such as this compound, undergo hydrolysis in neutral aqueous media to release azide ions. This process is significantly faster compared to their disubstituted counterparts. For instance, in cycloaddition reactions with alkynes, sulfamoyl azides have been observed to react more rapidly than sulfonyl azides, highlighting the influence of the nitrogen atom on the reactivity of the azide group.

A study on the hydrolysis of various sulfamoyl azides provides quantitative data for p-toluenesulfamoyl azide, a close structural analog of this compound. The data, presented below, illustrates the dependence of the hydrolysis rate on pH.

Table 1: First-Order Rate Constants for the Hydrolysis of p-Toluenesulfamoyl Azide in 67% Dioxane at 37.4 °C

pHk_obs (s⁻¹)
6.001.1 x 10⁻⁵
6.503.5 x 10⁻⁵
7.001.1 x 10⁻⁴
7.503.5 x 10⁻⁴
8.001.1 x 10⁻³

This interactive table allows for the exploration of the relationship between pH and the observed rate constant for the hydrolysis of a structurally similar compound.

Currently, there is no available scientific literature detailing the influence of pressure on the reaction kinetics of this compound or other sulfamoyl azides. General chemical principles suggest that pressure can influence reaction rates, particularly for reactions involving gaseous intermediates or significant volume changes in the transition state. However, without specific experimental or computational studies, the effect of pressure on the reactions of this compound remains an area for future investigation.

The solvent environment and the nature of functional groups on the sulfamoyl azide molecule play a pivotal role in dictating reaction kinetics.

Functional Group Effects: A key determinant of reactivity in sulfamoyl azides is the substitution pattern on the nitrogen atom. Monosubstituted sulfamoyl azides, like this compound, are significantly more susceptible to hydrolysis than their disubstituted counterparts. This is attributed to the presence of an acidic proton on the nitrogen, which facilitates the decomposition pathway.

The electronic nature of substituents on the aromatic ring also influences reactivity. The p-chloro group in this compound is electron-withdrawing, which is expected to affect the electron density on the sulfamoyl azide moiety and, consequently, its reactivity in various reactions, including nucleophilic attack and thermal decomposition. For instance, in sulfonamidation reactions involving related aryl sulfonyl azides, the presence of electron-withdrawing groups has been shown to impact the reaction yield, indicating an influence on the reaction kinetics.

Thermodynamic Characterization of Reaction Pathways

The decomposition of sulfamoyl azides can proceed through several distinct reaction pathways, each with its own thermodynamic profile. Mechanistic studies on related compounds suggest that thermal rearrangement can occur via a Curtius-type rearrangement to form a 1,1-diazene intermediate, which may then rearrange through either a concerted process or a stepwise radical mechanism. Another potential pathway involves the cleavage of the sulfur-nitrogen (S-N) bond.

While specific thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction for this compound are not extensively documented, comparative data from related sulfonyl azides can offer valuable context. For example, the average enthalpy of decomposition for sulfonyl azide reagents has been reported to be approximately -201 kJ mol⁻¹. This value provides a general indication of the exothermic nature of the decomposition process for this class of compounds. Computational studies on related sulfonyl azides have also been employed to calculate the activation energies for various reaction steps, providing further insight into the thermodynamics of their transformations.

Viii. Catalysis and Directed Transformations

Transition Metal-Catalyzed Azidation Reactions

Transition metals have been pivotal in developing a diverse array of azidation reactions. While the direct use of (p-Chlorophenyl)sulfamoyl azide (B81097) in some of these transformations is not extensively documented, the reactivity of the broader class of sulfonyl and sulfamoyl azides provides significant insights into its potential applications.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling and C-H functionalization reactions. In the context of azidation, palladium catalysts have been effectively used for allylic C-H azidation and the azidation of allylic electrophiles. nih.govrsc.org These reactions typically employ sources like sodium azide or trimethylsilyl (B98337) azide (TMSN₃) to introduce the azide functionality. nih.gov For instance, palladium-catalyzed allylic azidation of alkenes can be achieved using sodium azide under an atmosphere of dioxygen. rsc.org

While specific examples detailing the use of (p-Chlorophenyl)sulfamoyl azide as the azide source in palladium-catalyzed C-H or allylic azidation are not prevalent in the reviewed literature, the established reactivity of sulfonyl azides in other palladium-catalyzed processes suggests potential applicability. For example, sulfonyl azides can undergo palladium-catalyzed carbonylation to form sulfonyl isocyanates in situ, which can then be trapped by nucleophiles. nih.govstrath.ac.uk This demonstrates the compatibility of the sulfonyl azide moiety with palladium catalysis.

A proposed general catalytic cycle for palladium-catalyzed allylic C-H azidation involves the formation of a π-allylpalladium intermediate, followed by nucleophilic attack of the azide source. The active Pd(II) catalyst is then regenerated via oxidation of Pd(0). mdpi.com

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, and sulfamoyl azides have proven to be effective reagents in this context.

One notable application is the Chan-Lam coupling reaction of sulfamoyl azides with arylboronic acids to synthesize unsymmetrical N-arylsulfamides. An efficient method utilizes 10 mol% of copper chloride as the catalyst in methanol (B129727) at room temperature in an open flask. rsc.orgresearchgate.net This approach offers advantages in terms of yield and reaction time compared to the direct coupling of sulfamides with boronic acids. rsc.org The reaction demonstrates broad scope with various substituted arylboronic acids.

Table 1: Copper-Catalyzed N-Arylation of N-Benzyl-N-methylsulfamoyl Azide with Arylboronic Acids rsc.orgresearchgate.net

EntryArylboronic AcidProductYield (%)Time (min)
1Phenylboronic acidN-Benzyl-N-methyl-N'-phenylsulfamide9280
24-Methylphenylboronic acidN-Benzyl-N-methyl-N'-(4-methylphenyl)sulfamide9580
34-Methoxyphenylboronic acidN-Benzyl-N-methyl-N'-(4-methoxyphenyl)sulfamide9375
44-Chlorophenylboronic acidN-Benzyl-N-methyl-N'-(4-chlorophenyl)sulfamide8990
53-Nitrophenylboronic acidN-Benzyl-N-methyl-N'-(3-nitrophenyl)sulfamide85120

Reaction conditions: N-benzyl-N-methylsulfamoyl azide (1.0 equiv), arylboronic acid (2.0 equiv), CuCl (10 mol%), MeOH, air, room temperature.

Furthermore, sulfamoyl azides participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.govnih.govresearchgate.netwikipedia.orgrsc.org While the cycloaddition of electron-deficient azides like sulfamoyl azides can sometimes lead to the formation of ketenimine intermediates via ring-opening of the initially formed triazole, specific ligand systems can suppress this side reaction. nih.govnih.gov For instance, the use of a prolinamide ligand with CuI in aqueous media allows for the selective synthesis of N-sulfamoyl-1,2,3-triazoles from sulfamoyl azides and terminal alkynes. nih.gov

Table 2: Copper-Catalyzed Cycloaddition of N,N-Dimethylsulfamoyl Azide with Alkynes nih.gov

EntryAlkyneProductYield (%)Time (min)
1Phenylacetylene1-(N,N-Dimethylsulfamoyl)-4-phenyl-1H-1,2,3-triazole9245
21-Octyne1-(N,N-Dimethylsulfamoyl)-4-hexyl-1H-1,2,3-triazole8845
33-Phenyl-1-propyne1-(N,N-Dimethylsulfamoyl)-4-benzyl-1H-1,2,3-triazole9045
4Propargyl alcohol(1-(N,N-Dimethylsulfamoyl)-1H-1,2,3-triazol-4-yl)methanol8545

Reaction conditions: N,N-dimethylsulfamoyl azide (1.0 equiv), alkyne (1.2 equiv), CuI (5 mol%), prolinamide ligand (10 mol%), H₂O, room temperature.

Organocatalytic Approaches to Asymmetric Azidations

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts, particularly those derived from Cinchona alkaloids, have been successfully employed in asymmetric azidation reactions. nih.govnih.govmdpi.comunits.itrsc.org

Cinchona alkaloids and their derivatives are powerful organocatalysts capable of inducing high enantioselectivity. nih.gov Their effectiveness stems from their bifunctional nature, often possessing both a basic quinuclidine (B89598) nitrogen and a hydrogen-bond donating group (e.g., a hydroxyl or (thio)urea moiety). rsc.org This allows them to activate both the nucleophile and the electrophile simultaneously.

For asymmetric azidation reactions, catalysts are designed to create a well-defined chiral environment around the reacting species. Modified Cinchona alkaloids bearing urea (B33335) or thiourea (B124793) groups have proven to be particularly effective. rsc.org Computational studies have been instrumental in understanding the conformational behavior of these catalysts and the non-covalent interactions that govern stereoselectivity. nih.gov

The asymmetric α-azidation of carbonyl compounds is a valuable transformation for the synthesis of chiral α-amino acids and other nitrogen-containing molecules. While the direct use of sulfamoyl azides in this context is an area of ongoing research, studies on the organocatalytic asymmetric α-azidation of β-ketoesters using other azide sources provide a foundational understanding. nih.govmdpi.com

For example, simple Cinchona alkaloid catalysts have been shown to facilitate the α-azidation of prochiral β-ketoesters with electrophilic azide-transfer reagents, albeit with modest enantioselectivities and yields. nih.govmdpi.com The reaction involves the formation of a chiral enolate, which then attacks the electrophilic azide source. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral catalyst. The development of more sophisticated bifunctional catalysts, such as those incorporating a (thio)urea moiety, has the potential to improve both the efficiency and stereoselectivity of these transformations, possibly enabling the use of less reactive azide sources like sulfamoyl azides. rsc.org

Role of Sulfamoyl Azides in Catalytic Cycles

Sulfamoyl azides can serve as precursors to reactive intermediates within catalytic cycles, expanding their synthetic utility beyond simple azide transfer.

In palladium catalysis , sulfonyl azides can be converted into sulfonyl isocyanates through a carbonylation reaction. nih.govstrath.ac.uk A proposed catalytic cycle involves the oxidative addition of the sulfonyl azide to a Pd(0) complex, followed by extrusion of dinitrogen to form a palladium-nitrene species. Migratory insertion of carbon monoxide and subsequent reductive elimination releases the sulfonyl isocyanate and regenerates the Pd(0) catalyst. This in situ generated isocyanate can then be trapped by various nucleophiles.

In copper-catalyzed reactions, particularly the CuAAC, the initial 5-cuprated triazole intermediate derived from a sulfamoyl azide can be unstable. nih.govnih.gov This intermediate can undergo a ring-chain isomerization to a diazoimine, which upon loss of dinitrogen, forms a ketenimine. This ketenimine can then react with nucleophiles present in the reaction mixture. The choice of ligand and reaction conditions is therefore crucial to either favor the formation of the stable triazole product or to intentionally channel the reaction through the ketenimine pathway to access different product classes. nih.govnih.gov An autocatalytic cycle has also been described in certain CuAAC reactions where the triazole product acts as a ligand to accelerate the reduction of Cu(II) to the active Cu(I) species and enhance its catalytic activity. nih.gov

Furthermore, triazoles derived from sulfonyl azides can serve as precursors for rhodium-catalyzed transformations. These triazoles can generate rhodium azavinyl carbenes, which are versatile reactive intermediates capable of participating in various cascade reactions. nih.gov

Generation of Reactive Intermediates (e.g., Rhodium Azavinyl Carbenes)

A key aspect of the reactivity of sulfonyl azides, including this compound, in catalysis is the generation of transient, high-energy species. Among the most synthetically valuable of these are rhodium(II) azavinyl carbenes. These intermediates are not typically isolated but are formed in situ from stable precursors.

One established method involves the use of 1-sulfonyl-1,2,3-triazoles as carbene precursors. nih.gov These triazoles, which can be synthesized from sulfonyl azides and alkynes, undergo a rhodium-catalyzed ring-opening and denitrogenation sequence to afford the rhodium azavinyl carbene. nih.govnih.gov This approach offers a safer and more practical alternative to the direct use of potentially unstable α-diazoimines. nih.gov

More recent advancements have introduced methods that bypass the need to handle sulfonyl azides directly for the synthesis of the triazole precursors. For instance, stable NH-1,2,3-triazoles can be sulfonylated in situ with triflic anhydride (B1165640) in the presence of a rhodium(II) carboxylate catalyst to generate highly reactive N-triflyl azavinyl carbenes. nih.gov Another innovative strategy employs a novel sulfonyl azide transfer agent, 2,3-dimethyl-1H-imidazolium triflate, to convert secondary amines into sulfamoyl azides. These can then be readily transformed into 1-sulfamoyl-1,2,3-triazoles, which serve as shelf-stable progenitors for rhodium azavinyl carbenes. nih.gov

The general scheme for the generation of rhodium azavinyl carbenes from 1-sulfonyl-1,2,3-triazoles is depicted below:

Table 1: Generation of Rhodium Azavinyl Carbenes

Precursor Catalyst Intermediate Key Features
1-Sulfonyl-1,2,3-triazole Rhodium(II) carboxylate Rhodium(II) Azavinyl Carbene Stable precursors, avoids direct use of diazo compounds. nih.govnih.gov
NH-1,2,3-triazole + Triflic Anhydride Rhodium(II) carboxylate N-Triflyl Rhodium(II) Azavinyl Carbene In situ generation, highly reactive carbene. nih.gov

Application in Cyclopropanation Reactions

Rhodium azavinyl carbenes generated from precursors like this compound derivatives are powerful intermediates for the synthesis of cyclopropanes. wikipedia.org These carbenes react efficiently with a variety of olefins in cyclopropanation reactions, often proceeding with high levels of diastereoselectivity and enantioselectivity, particularly when chiral rhodium catalysts are employed. nih.govnih.gov

The reaction involves the formal addition of the carbene carbon to the carbon-carbon double bond of the olefin in a stereospecific, syn-addition manner. wikipedia.org The resulting cyclopropyl (B3062369) imines can be readily hydrolyzed to afford valuable cyclopropane (B1198618) carboxaldehydes or reduced to yield cyclopropylmethylamines, providing access to a diverse range of chiral building blocks. nih.govnih.gov

The versatility of this methodology is highlighted by its application to a range of olefin substrates, including styrenes and other electron-rich alkenes. nih.govnih.gov The use of chiral rhodium(II) carboxylate catalysts, such as Rh₂(S-NTTL)₄, has been shown to induce high enantioselectivity in the cyclopropanation of styrene (B11656) using a sulfamoyl triazole precursor. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation

Olefin Substrate Carbene Precursor Catalyst Product Type Selectivity
Styrene 1-Sulfonyl-4-phenyl-1,2,3-triazole Chiral Rh(II) complexes Cyclopropyl sulfonyl imine High diastereo- and enantioselectivity. nih.gov
Styrene Sulfamoyl triazole Rh₂(S-NTTL)₄ Cyclopropyl sulfamoyl imine Excellent enantioselectivity. nih.gov

Mechanistic Studies of Catalytic Processes

Understanding the intricate mechanisms of catalytic reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. These studies often combine experimental techniques with computational modeling to elucidate the roles of various intermediates and transition states.

Intermediates Identification and Characterization

The direct observation and characterization of reactive intermediates in catalytic cycles are challenging due to their transient nature. However, a combination of experimental and computational methods has provided significant insights. In copper-catalyzed reactions of sulfonyl azides with terminal alkynes, N-sulfonyl triazolyl copper intermediates have been proposed. kaist.ac.kr Trapping experiments have provided evidence for the existence of these species, which can act as a branching point, leading to different products. kaist.ac.kr These copper triazolides can rearrange to form another key intermediate, a ketenimine, which is then susceptible to nucleophilic attack. kaist.ac.kr

In other contexts, such as the reduction of aryl azides, spectroscopic methods have been used to observe reaction intermediates. For example, in the H₂S-mediated reduction of aryl azides, an anionic azidothiol intermediate has been identified by its characteristic UV-Vis absorbance. nih.gov While not directly involving this compound, these studies highlight the techniques used to identify transient species in azide chemistry. The study of aryl nitrenes, which are closely related to the intermediates formed from sulfamoyl azides, is extensive, though their high reactivity often leads to complex reaction mixtures and makes direct characterization difficult. purdue.edu

Pathways Involving Nitrene Intermediates

Many transformations involving sulfonyl azides are proposed to proceed through the formation of a nitrene intermediate upon extrusion of dinitrogen. nih.gov Metal-catalyzed reactions, particularly with rhodium, are thought to involve the formation of a metal-nitrene complex. nih.gov This pathway is often favored as it can control the reactivity of the nitrene and enable selective transformations. For example, in the cross-coupling of azides with isocyanides, the reaction is believed to proceed via the formation of a Rh-nitrene complex, which then reacts with the isocyanide. nih.gov

The reactivity of the nitrene is highly dependent on its spin state (singlet vs. triplet). Photochemical or photocatalytic conditions can be used to access different nitrene intermediates. nih.gov Direct photolysis can generate triplet nitrenes, which exhibit distinct reactivity, such as C-H functionalization, compared to the corresponding nitrene radical anions formed under photocatalytic conditions, which may lead to aziridination. nih.gov Visible-light-mediated energy transfer to sulfonyl azides can be used to generate triplet nitrenes, which have shown unique reactivity towards sulfides. chemrxiv.org Phenyl nitrenes, in general, have a strong tendency to undergo rearrangement, a challenge that can sometimes be overcome by using them in the form of metal complexes or by designing substrates that favor intermolecular reactions. purdue.edu

Computational Modeling of Catalytic Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic reactions involving sulfonyl azides. kaist.ac.krnih.gov These studies provide detailed information about the energies of intermediates, transition states, and reaction pathways that are often inaccessible through experimental means alone.

For instance, DFT calculations have been employed to support the proposed mechanism in the copper-catalyzed three-component reactions of sulfonyl azides, alkynes, and nucleophiles. kaist.ac.kr These calculations confirmed that the triazolyl copper intermediate serves as a crucial branching point in the reaction pathway. kaist.ac.kr Similarly, in the H₂S-mediated reduction of aryl azides, DFT calculations at various levels of theory corroborated the experimentally determined mechanism, supporting the formation of an anionic azidothiol intermediate and its subsequent reaction as the rate-limiting step. nih.gov Computational studies have also been used to rationalize the different reactivities of triplet nitrenes and nitrene radical anions, helping to explain the observed product distributions under photochemical versus photocatalytic conditions. nih.gov In the study of cyclopropanation reactions, DFT has been used to investigate the transition states and rationalize the observed diastereoselectivity. jlu.edu.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (p-chlorophenyl)sulfamoyl azide, and what factors influence yield?

  • Methodology : The compound is typically synthesized via two routes:

  • Route 1 : Reaction of (p-chlorophenyl)sulfamoyl chloride with sodium azide (NaN₃) in acetonitrile (CH₃CN) at 0°C for 48 hours. Excess NaN₃ (1.1 equiv) ensures complete conversion, with yields >80% after silica gel filtration .
  • Route 2 : Direct coupling of p-chlorophenylamine with chlorosulfonyl azide under anhydrous conditions. This method avoids hydrolysis side reactions but requires strict temperature control (0–4°C) .
    • Key Considerations : Secondary amines are preferred to prevent N–H proton abstraction, which leads to sulfamic acid byproducts. Polar aprotic solvents (e.g., CH₃CN) enhance stability during synthesis .

Q. How does the hydrolysis stability of this compound vary under acidic/basic conditions?

  • Acidic Conditions : Disubstituted sulfamoyl azides (e.g., N-methyl-N-phenyl derivatives) show no degradation in 3 M HCl/MeCN at 25°C for 3 days. Monosubstituted analogs degrade slowly (e.g., p-toluenesulfamoyl azide yields 75% p-toluidine after 5 days) .
  • Basic Conditions : Disubstituted derivatives are stable in 10% NaOH/MeCN for 72 hours (70% recovery), while monosubstituted analogs hydrolyze rapidly (e.g., complete conversion to sulfamate in 5% NaOH within hours) .
  • Kinetic Insight : Hydrolysis rates follow pseudo-first-order kinetics, with log kobs inversely proportional to [H⁺]. Base-catalyzed mechanisms dominate at neutral pH .

Q. What purification strategies are effective for isolating this compound?

  • Silica Gel Filtration : Short silica plugs efficiently separate the product from inorganic salts and polar byproducts due to the compound’s intermediate polarity .
  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures yields high-purity solids (>95% by HPLC). Avoid aqueous workups to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound be leveraged in catalytic C–H amination?

  • Metalloradical Catalysis : Co(II)-based catalysts (e.g., [Co(HuPhyrin)]) enable intramolecular 1,5-C–H amination in methyl tert-butyl ether (MTBE) at 40°C. Yields reach 85% with enantiomeric ratios (er) up to 94:6 .
  • Mechanistic Insight : The reaction proceeds via hydrogen-atom abstraction (HAA) followed by stereoretentive radical substitution. Chiral porphyrin ligands control enantioselectivity .

Q. What are the applications of this compound in Chan–Lam coupling?

  • Protocol : React with arylboronic acids using Cu(I) thiophene-2-carboxylate (CuTC) in dry toluene. Yields exceed 90% for unsymmetrical N-arylsulfamides .
  • Limitations : Primary amines are incompatible due to competing hydrolysis. Excess sulfamoyl azide (1.2 equiv) minimizes side reactions .

Q. How does substituent electronic effects influence the stability of sulfamoyl azide derivatives?

  • Thermal Stability : DSC studies confirm stability up to 100°C for disubstituted derivatives. Electron-withdrawing groups (e.g., p-chlorophenyl) enhance thermal resistance .
  • Hydrolytic Stability : Disubstitution shields the sulfamoyl group, reducing susceptibility to nucleophilic attack. Monosubstituted analogs degrade 30–100× faster in neutral aqueous media .

Methodological Best Practices

Q. How to mitigate degradation during storage and handling?

  • Storage : Refrigerate at 0–4°C in amber vials under inert gas (Ar/N₂). Shelf life exceeds 3 months with <5% decomposition .
  • Handling : Avoid protic solvents (e.g., H₂O, MeOH) and strong bases. Use gloveboxes for moisture-sensitive reactions .

Q. What analytical techniques validate the integrity of this compound?

  • NMR : <sup>1</sup>H NMR in CDCl₃ shows characteristic N₃ peaks at δ 3.8–4.2 ppm. <sup>19</sup>F NMR (if fluorinated) confirms purity .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detect degradation products (e.g., sulfamic acid, m/z 96) .

Contradictions and Resolutions

  • Hydrolysis Rate Discrepancies : Monosubstituted derivatives degrade rapidly in base, while disubstituted analogs remain intact. Confirm substitution patterns via <sup>13</sup>C NMR before kinetic studies .
  • Catalytic Efficiency : Chan–Lam coupling yields drop with electron-deficient arylboronic acids. Optimize with electron-donating substituents or elevated temperatures (60°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.